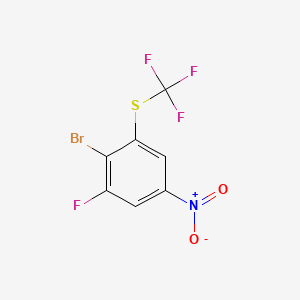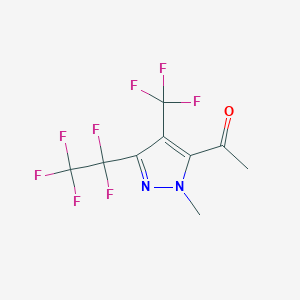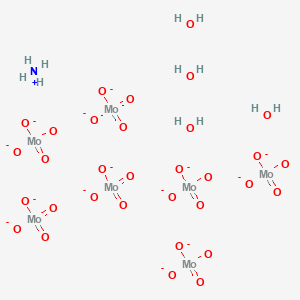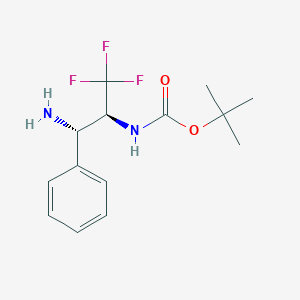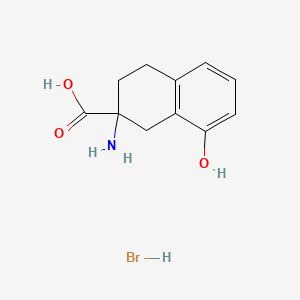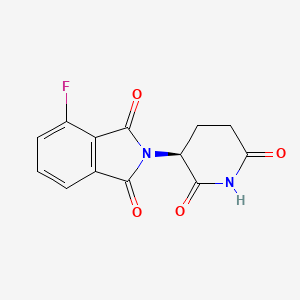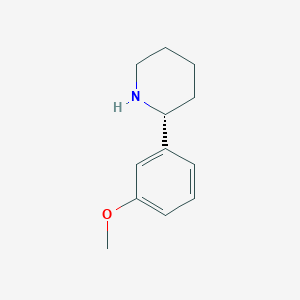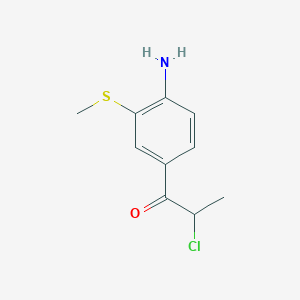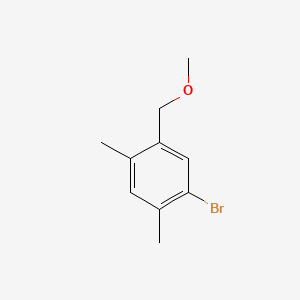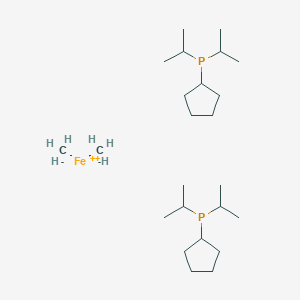
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS. It is a chlorinated ketone with a phenyl ring substituted with an ethyl group and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor ketone. One common method is the Friedel-Crafts acylation of 5-ethyl-2-(methylthio)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Substituted ketones with various functional groups replacing the chlorine atom.
Reduction: 1-(5-ethyl-2-(methylthio)phenyl)propan-2-ol.
Oxidation: 1-Chloro-1-(5-ethyl-2-(methylsulfinyl)phenyl)propan-2-one or 1-Chloro-1-(5-ethyl-2-(methylsulfonyl)phenyl)propan-2-one.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by binding to specific sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4’-(methylthio)-2-Morpholinopropiophenone: A photoinitiator used in UV-curable inks and coatings.
1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one: A structural isomer with similar chemical properties.
Uniqueness
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted synthetic applications and research studies.
Eigenschaften
Molekularformel |
C12H15ClOS |
|---|---|
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
1-chloro-1-(5-ethyl-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-4-9-5-6-11(15-3)10(7-9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI-Schlüssel |
QWACJEXXNCFZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)SC)C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
